molecular formula C3H6ClNO B1208399 2-Chloropropionamide CAS No. 27816-36-0

2-Chloropropionamide

Cat. No.: B1208399
CAS No.: 27816-36-0
M. Wt: 107.54 g/mol
InChI Key: OEZPDHRXGCLGKB-UHFFFAOYSA-N
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Description

2-Chloropropionamide, also known as 2-chloroacetamide, is an organic compound with the molecular formula C3H5ClNO. It is a colorless, water-soluble solid that is most commonly used as a reagent in organic synthesis. It is also used as a pesticide and in the manufacture of dyes, pharmaceuticals, and other chemicals. This compound has a wide range of applications in the laboratory, including in the synthesis of various organic compounds, as a catalyst, and in the analysis of organic compounds.

Scientific Research Applications

1. Polymer Science

Narumi et al. (2008) explored the use of 2-chloropropionamide derivatives in polymer science. They used a this compound derivative with an azido group as an initiator for the atom transfer radical polymerization (ATRP) of N-isopropylacrylamide (NIPAM). The resulting poly(N-isopropylacrylamide) (PNIPAM) derivatives, end-functionalized with various groups, exhibited lower critical solution temperatures (LCST) ranging from 34.8 to 44.6 °C, demonstrating the potential of this compound in tuning the thermoresponsivity of polymers (Narumi et al., 2008).

2. Covalent Drug Discovery

Allimuthu and Adams (2017) investigated the application of this compound in covalent drug discovery. They synthesized a library of small molecules containing this compound functionality, demonstrating its lower reactivity compared to typical acrylamide electrophiles. This research highlights the potential of 2-chloropropionamides as weak, stereochemically tunable electrophiles for developing selective and safe covalent therapeutics (Allimuthu & Adams, 2017).

3. Chemistry and Synthesis

Liang (2006) reviewed the synthesis and resolution of 2-chloropropionic acid and esters, which are important in the production of chemicals such as pesticides, dyestuffs, and agricultural chemicals. The review details various methods, including chemical, biological, chromatographic, and extraction techniques, for resolving 2-chloropropionic acid and esters, underlining the significance of this compound in chemical synthesis (Liang, 2006).

Safety and Hazards

2-Chloropropionamide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust, contact with skin and eyes, and to use personal protective equipment when handling this compound .

Future Directions

Relevant Papers

One relevant paper titled “2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification” has been found . This paper could provide more insights into the properties and potential applications of this compound.

Biochemical Analysis

Biochemical Properties

2-Chloropropionamide plays a significant role in biochemical reactions, particularly as a low-reactivity electrophile. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an irreversible small-molecule probe for certain biochemical assays . The nature of these interactions often involves covalent bonding with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, altering gene expression, and impacting cellular metabolism. Studies have shown that this compound can modulate the activity of specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, it may induce changes in gene expression patterns, leading to altered cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as an electrophile, forming covalent bonds with nucleophilic residues on enzymes and proteins. This interaction can result in enzyme inhibition or activation, depending on the specific target. For example, this compound has been shown to inhibit certain enzymes by covalently modifying their active sites, thereby preventing substrate binding and catalysis . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, this compound can induce toxic or adverse effects, including enzyme inhibition, cellular stress, and potential organ damage . Threshold effects have been observed, where a certain dosage level triggers significant biochemical and physiological changes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the biotransformation of this compound. The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments and tissues, influencing its biochemical activity and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific sorting signals. The subcellular localization of this compound can impact its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

2-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZPDHRXGCLGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950493
Record name 2-Chloropropionamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27816-36-0, 7474-04-6, 7474-02-4
Record name 2-Chloropropanamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloropropionamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC401805
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Record name 2-Chloropropionamide
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Record name 2-chloropropionamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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